Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]
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Overview
Description
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is a complex organic compound characterized by its aromatic structure and multiple bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the bromination of methoxybenzene derivatives followed by Friedel-Crafts acylation to introduce the methanone groups. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,4-dibromo-2,5-dimethyl-
- Benzene, 1,3-dibromo-2,5-dichloro-
- Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]
Uniqueness
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.
Properties
CAS No. |
5452-93-7 |
---|---|
Molecular Formula |
C22H14Br4O4 |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
[2-(3,5-dibromo-4-methoxybenzoyl)phenyl]-(3,5-dibromo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H14Br4O4/c1-29-21-15(23)7-11(8-16(21)24)19(27)13-5-3-4-6-14(13)20(28)12-9-17(25)22(30-2)18(26)10-12/h3-10H,1-2H3 |
InChI Key |
RSJJRCSTMYOQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Origin of Product |
United States |
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